Product packaging for sarcotoxin III(Cat. No.:CAS No. 110070-77-4)

sarcotoxin III

Cat. No.: B1165558
CAS No.: 110070-77-4
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Description

Sarcotoxin III is a bactericidal protein purified from the hemolymph of the flesh fly, Sarcophaga peregrina . It has a molecular mass of approximately 7,000 Daltons and is characterized by its high glycine content . This protein is a key component of the insect's innate immune response and is induced in the hemolymph upon injury of the larval body wall or bacterial infection . This compound belongs to a system of inducible antibacterial proteins that allow the insect to efficiently combat a wide range of invading microorganisms . Research into this compound and related sarcotoxins provides valuable insights into innate immunity and the development of novel antimicrobial compounds . This product is labeled "Research Use Only." It is intended solely for laboratory research purposes and is not to be used for any diagnostic, therapeutic, or other clinical purposes.

Properties

CAS No.

110070-77-4

Molecular Formula

C5H7N3O2S2

Synonyms

sarcotoxin III

Origin of Product

United States

Biological Source and Isolation Methodologies for Sarcotoxin Iii Research

Identification from Sarcophaga peregrina Hemolymph and Other Insect Models

Sarcotoxin III is a glycine-rich antibacterial protein that has been successfully isolated from the hemolymph of the third instar larvae of the flesh fly, Sarcophaga peregrina nih.gov. The production of this protein is not constitutive but is induced as a defense mechanism in response to physical injury to the larval body wall nih.gov. This immune response leads to the synthesis and accumulation of this compound and other antibacterial proteins in the hemolymph, the insect equivalent of blood.

While Sarcophaga peregrina is the primary source for the natural isolation of this compound, research into other insect models has revealed a diverse array of antimicrobial peptides. The study of different insect species contributes to a broader understanding of the structural and functional diversity of these defense molecules. However, the foundational research and initial purification of this compound were conducted using the hemolymph of injured Sarcophaga peregrina larvae.

Advanced Chromatographic and Purification Techniques in Research

The purification of this compound from the complex mixture of proteins present in the hemolymph requires a multi-step approach involving advanced chromatographic techniques. A critical step in this process is the use of ion-exchange chromatography. In early purification protocols, fractions of the hemolymph were subjected to chromatography on a CM-Sepharose column, a cation-exchange medium. This step is effective in separating proteins based on their net positive charge at a specific pH.

Following initial separation, High-Pressure Liquid Chromatography (HPLC) is employed to achieve a high degree of purification nih.gov. Specifically, reverse-phase HPLC (RP-HPLC) has proven to be a powerful tool for the final purification stages of this compound. This technique separates molecules based on their hydrophobicity. The protein mixture is applied to a column with a nonpolar stationary phase, and elution is carried out using a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase. This compound, with its unique hydrophobic profile, elutes at a specific solvent concentration, allowing for its separation from other contaminating proteins.

The table below summarizes the key chromatographic steps used in the purification of this compound.

Chromatographic TechniqueStationary PhasePrinciple of Separation
Ion-Exchange Chromatography CM-SepharoseSeparation based on net surface charge
Reverse-Phase HPLC C18 or similarSeparation based on hydrophobicity

Characterization of this compound Homogeneity for Academic Study

To ensure that the purified this compound is suitable for academic research, its homogeneity must be rigorously characterized. Several analytical techniques are employed to confirm the purity of the isolated protein.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to assess the purity and estimate the molecular weight of proteins nih.govcolab.wsresearchgate.net. In this method, the protein sample is denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. The proteins are then separated by electrophoresis through a polyacrylamide gel matrix based on their size. A pure sample of this compound will appear as a single band on the gel, and its migration relative to molecular weight standards allows for the determination of its approximate molecular mass, which is around 7,000 Daltons nih.gov.

Amino Acid Analysis is another crucial method for characterizing the purified this compound. This technique involves the hydrolysis of the protein into its constituent amino acids, followed by their separation and quantification. The resulting amino acid composition is a unique characteristic of the protein and can be compared to the theoretical composition derived from its gene sequence. This analysis not only confirms the identity of the protein but also provides evidence of its purity, as the presence of significant amounts of unexpected amino acids would indicate contamination nih.gov. This compound is notably rich in glycine residues.

The table below outlines the primary methods used to characterize the homogeneity of this compound.

Analytical TechniquePurposeKey Findings
SDS-PAGE Assess purity and estimate molecular weightA single protein band corresponding to ~7 kDa
Amino Acid Analysis Confirm identity and purity by compositionReveals a high proportion of glycine residues

Through the sequential application of these isolation and characterization methodologies, researchers can obtain a homogenous preparation of this compound, which is essential for conducting reliable and reproducible scientific investigations into its structure and function.

Molecular Biology and Genetic Regulatory Mechanisms of Sarcotoxin Iii

Gene Cloning and Sequence Analysis of Sarcotoxin III Encoding Regions

Detailed information regarding the specific gene cloning and complete nucleotide or amino acid sequence of this compound is not extensively available in published research. While this compound has been successfully purified, its corresponding gene has not been as thoroughly characterized as those for sarcotoxin I and II. nih.gov Early research on the sarcotoxin family successfully cloned and sequenced the cDNAs for sarcotoxin IA, IB, and IC, revealing they are potent antibacterial proteins with highly similar primary structures. nih.govnih.gov However, a similar comprehensive analysis for this compound has not been widely reported. One study noted the purification of this compound and initiated work to determine its sequence, but the complete, verified sequence data from cloned genes remains elusive in the broader scientific literature.

Genomic Organization and Identification of Sarcotoxin Gene Clusters

The genomic organization of the this compound gene is not definitively characterized. However, studies on other sarcotoxin families in Sarcophaga peregrina provide a potential model. For instance, the genes for the sarcotoxin II family are organized in a tandem array within the genome. nih.gov This clustering of related immune genes is a common feature in insects, allowing for coordinated regulation and rapid response to infection. It is plausible that the this compound gene may also be located within a cluster of immune-related genes, though specific research to confirm this is not currently available.

Transcriptional Activation and Inducible Expression in Response to Immune Challenge

The expression of this compound is known to be a direct response to immune challenges. Research has demonstrated that this compound is induced in the hemolymph of Sarcophaga peregrina larvae following an injury to the body wall. nih.gov This induction is a hallmark of many antimicrobial peptides, which are produced and secreted to combat potential infections at the site of injury. The synthesis of sarcotoxins, along with other antibacterial proteins, is a key defense mechanism in the flesh fly. nih.gov While the precise signaling pathways that lead to the transcriptional activation of the this compound gene have not been elucidated, it is part of the broader humoral immune response in insects, which involves the production of effector molecules in the fat body that are then secreted into the hemolymph.

Analysis of Promoter Elements and Regulatory Factors Governing this compound Gene Expression

Specific analysis of the promoter elements and the transcription factors that regulate the this compound gene has not been reported. In general, the regulation of immune-inducible genes in insects involves conserved signaling pathways that recognize pathogen-associated molecular patterns. These pathways culminate in the activation of transcription factors, which then bind to specific motifs in the promoter regions of antimicrobial peptide genes to initiate transcription. While the specific regulatory sequences for the this compound gene are unknown, it is likely governed by transcription factors that are central to the insect immune response.

Heterologous Expression Systems for Recombinant this compound Production in Research

There are no specific, detailed reports on the successful heterologous expression and production of recombinant this compound. However, the production of other sarcotoxins, such as sarcotoxin IA, has been achieved in various systems. For example, sarcotoxin IA has been expressed in Escherichia coli and in insect cells using a baculovirus vector. nih.govnih.gov These studies often highlight challenges, such as the toxicity of the peptide to the host cells and degradation by intracellular proteases. To overcome these issues, sarcotoxins are often produced as fusion proteins, which can protect the peptide from degradation and reduce its toxicity to the expression host. nih.govresearchgate.net These established methods for other sarcotoxins would likely be the starting point for any future attempts at producing recombinant this compound for research purposes.

Host SystemVector TypeFusion PartnerNotes on Sarcotoxin IA Production
Escherichia coliPlasmidVarious (e.g., Glutathione S-transferase)Production as a fusion protein is often necessary to prevent degradation and toxicity. nih.govresearchgate.net
Bombyx mori cells (Insect)BaculovirusNone reportedAccumulation of the recombinant protein was improved in the presence of a cysteine proteinase inhibitor. nih.gov

Mechanistic Elucidation of Sarcotoxin Iii Biological Activities

Broad-Spectrum Antimicrobial Potencies against Prokaryotic and Eukaryotic Microorganisms

Research indicates that sarcotoxin III possesses antimicrobial activity. One study noted that this compound exhibited activity against Gram-positive bacteria and, to a lesser extent, against Gram-negative bacteria. researchgate.net This same study also suggested that this compound offered protection against Pseudomonas aeruginosa in mice. researchgate.net

However, it is important to note that findings regarding the specific spectrum and potency can vary among different sarcotoxin types and even related peptides. For instance, studies on a fusion protein involving "sarcotoxin3" from Hermetia illucens (black soldier fly) demonstrated inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as certain fungi. hermetiabioscience.complos.org In that specific study involving the fusion protein, the minimum inhibitory concentration (MIC) was higher against the Gram-positive bacterium compared to the Gram-negative bacterium. hermetiabioscience.complos.org This highlights the potential for variations in activity profiles even among related antimicrobial peptides. Comprehensive quantitative data, such as detailed MIC values across a wide panel of microorganisms specifically for pure this compound from Sarcophaga peregrina, were not extensively available in the consulted literature.

Specificity and Activity Spectrum against Gram-Negative Bacterial Strains

Based on available information, this compound has demonstrated activity against Gram-negative bacteria. researchgate.net While one study suggested less activity against Gram-negative strains compared to Gram-positive ones for this compound researchgate.net, other research on related sarcotoxins and insect-derived antimicrobial peptides often highlights potent activity against Gram-negative bacteria. For example, a fusion protein involving "sarcotoxin3" from Hermetia illucens showed activity against Escherichia coli. hermetiabioscience.complos.org The precise spectrum and comparative potency of this compound against a broad range of Gram-negative bacterial strains require further detailed investigation.

Specificity and Activity Spectrum against Gram-Positive Bacterial Strains

This compound has been reported to exhibit activity against Gram-positive bacteria. researchgate.net One study indicated that its activity might be more pronounced against Gram-positive strains compared to Gram-negative ones. researchgate.net A fusion protein involving "sarcotoxin3" from Hermetia illucens also showed inhibitory effects against Staphylococcus aureus, a Gram-positive bacterium. hermetiabioscience.complos.org Further research is needed to fully delineate the spectrum and potency of pure this compound against a diverse collection of Gram-positive bacterial strains.

Antifungal Efficacy against Mycelial Fungi and Yeasts

Cellular and Subcellular Targets of this compound

Like many antimicrobial peptides, the biological activities of this compound are likely mediated through interactions with microbial cellular and subcellular components. While detailed studies specifically elucidating the targets of pure this compound were not extensively found, the mechanisms of action for antimicrobial peptides, in general, provide a framework for understanding its potential interactions. Antimicrobial peptides often target microbial membranes, leading to permeabilization, but can also have intracellular targets. mdpi.combiotechrep.irresearchgate.net

Membrane Interaction and Permeabilization Mechanisms

A primary mechanism of action for many antimicrobial peptides involves interaction with and disruption of the microbial cell membrane. mdpi.combiotechrep.irresearchgate.netnih.govontosight.ai This interaction is often initiated by electrostatic attraction between the positively charged residues of the peptide and the negatively charged components on the microbial surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.netnih.gov This interaction can lead to membrane permeabilization through various models, including pore formation (e.g., barrel-stave or toroidal pore models) or membrane disruption (e.g., carpet model). researchgate.netnih.gov While a search result vaguely mentions "membrane permeabilization" in the context of this compound's interaction researchgate.net, detailed studies specifically on how pure this compound interacts with and permeabilizes microbial membranes were not found in the provided literature. Studies on related peptides, such as sarcotoxin IIC, describe an amphipathic α-helical structure and pore formation as a mechanism. Further research is needed to confirm if this compound employs similar specific membrane interaction and permeabilization mechanisms.

Effects on Cellular Respiration and Metabolic Processes in Target Organisms

Cellular respiration is a fundamental metabolic process that generates ATP, the primary energy currency of the cell, through the oxidation of biological fuels. wikipedia.orglibretexts.org This process involves a series of reactions, including glycolysis, the Krebs cycle, and oxidative phosphorylation, which primarily occur in the mitochondria in eukaryotic cells. libretexts.orgnih.gov Disruptions to these pathways can severely impair cellular function and viability.

While direct studies specifically detailing the effects of this compound on cellular respiration and metabolic processes in target organisms are limited in the provided search results, related antimicrobial peptides (AMPs) from insects, including other sarcotoxins, offer insights into potential mechanisms.

AMPs, such as Sarcotoxin I, have been shown to target the cytoplasmic membrane of bacteria, leading to the disruption of membrane potential. core.ac.uk This disruption can inhibit essential membrane functions like the active transport of substances and ATP generation. For instance, treatment of Escherichia coli with Sarcotoxin I resulted in a drastic decrease in intracellular ATP concentration, despite oxygen consumption remaining unaffected. core.ac.uk This suggests that Sarcotoxin I acts as an uncoupler, disrupting the proton gradient necessary for oxidative phosphorylation, a key part of cellular respiration. core.ac.uk

Another insect AMP, Metchnikowin, has been shown to target the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase (SQR), an enzyme involved in both the Krebs cycle and the electron transport chain (components of cellular respiration). mdpi.com Inhibition of SQR activity by Metchnikowin has been observed in fungi. mdpi.com

Given that this compound is also an insect-derived antibacterial peptide, it is plausible that it may exert its effects, at least in part, by interfering with bacterial membrane integrity and consequently impacting processes linked to energy metabolism, similar to Sarcotoxin I. However, specific experimental data on this compound's direct impact on bacterial cellular respiration or metabolic enzymes like SQR is not detailed in the provided results.

Research on insect immunity and metabolism in response to infection provides further context. Immune responses in insects can involve changes in metabolic genes, suggesting a link between metabolism and defense against pathogens. frontiersin.orgresearchgate.net For example, studies in Musca domestica (housefly) showed differential expression of metabolic genes during immune priming against Candida albicans, which could provide energy for the immune response. frontiersin.org While this doesn't directly address this compound's effect on pathogen metabolism, it highlights the interconnectedness of immune function and metabolic processes in the host-pathogen interaction context.

Interactions with Microbial Components and Host Factors in Research Models

This compound, like other insect antimicrobial peptides, primarily interacts with microbial components, particularly bacterial membranes, to exert its effects. ontosight.aiexplorationpub.com AMPs are generally cationic peptides that interact with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. explorationpub.comnih.gov This electrostatic interaction is a key step in the peptide binding to and disrupting the microbial membrane. explorationpub.comnih.gov

The mechanism often involves the formation of pores or channels in the bacterial membrane, leading to increased permeability, leakage of intracellular contents, depolarization of the membrane, and ultimately cell death. core.ac.ukontosight.aiexplorationpub.comresearchgate.net The amphipathic nature of many AMPs, including the α-helical conformation of some sarcotoxins, facilitates their interaction with the lipid bilayer of the membrane. ontosight.aiexplorationpub.com

Studies on Sarcotoxin I, a related peptide, have demonstrated its interaction with liposomes composed of acidic phospholipids, resulting in the release of trapped substances. nih.gov This interaction was found to be dependent on the peptide's structure. nih.gov The absence of cholesterol in bacterial membranes, in contrast to eukaryotic membranes, may contribute to the selective toxicity of some sarcotoxins towards bacteria. nih.gov

Sarcotoxins have shown activity against a range of bacteria. For instance, Sarcotoxin I is toxic to both Gram-positive and Gram-negative bacteria. core.ac.uk Sarcotoxin Pd, another sarcotoxin, has shown broad-spectrum inhibitory effects on various microbes, with lower minimum inhibitory concentrations (MICs) against Gram-negative bacteria compared to Gram-positive bacteria and fungi. researchgate.net LS-sarcotoxin, from Lucilia sericata, has demonstrated potent and selective activity against Gram-negative bacteria, including multidrug-resistant (MDR) strains. rki.denih.govnih.gov

Research models have also explored the interaction of sarcotoxins with host factors, particularly within the context of insect immunity. Sarcotoxins are part of the humoral immune response in insects like Sarcophaga peregrina, induced upon bacterial challenge. nih.govnih.gov Their expression is regulated by immune signaling pathways, such as the Toll and IMD pathways, which are crucial for recognizing and responding to microbial infections in insects. frontiersin.orgroyalsocietypublishing.org

Studies using transgenic plants expressing sarcotoxin IA have shown enhanced resistance against bacterial and fungal pathogens, indicating that sarcotoxins can function as defense molecules in different biological contexts. apsnet.orgresearchgate.netnih.gov This suggests that while primarily studied in insects, their interactions with microbial components can be leveraged for antimicrobial strategies in other organisms.

Furthermore, the interaction between host immune systems and microbial communities (microbiota) is a complex area of research. biocodexmicrobiotainstitute.com In insects, the presence of endosymbionts can influence the host's immune response, potentially affecting the expression of AMPs like sarcotoxins. royalsocietypublishing.orgmdpi.com Some studies suggest that endosymbionts might modulate host immunity, although the mechanisms are not fully characterized. mdpi.com The local expression of AMP-encoding genes, including sarcotoxin, has been observed in the bacteriome (an organ housing endosymbionts) of insects after immune challenge, indicating a localized immune response and interaction with the symbiotic bacteria. royalsocietypublishing.org

While the provided information highlights the interaction of sarcotoxins with microbial membranes and their role in insect immunity, specific details regarding this compound's unique interactions with a wide range of host factors beyond its induction in the hemolymph are not extensively covered. However, the broader context of insect AMPs suggests that this compound likely participates in the complex interplay between the insect immune system and invading microorganisms.

Here is a summary of research findings on the interaction of sarcotoxins with microbial components:

Microbial Component TargetedSarcotoxin Type(s) ImplicatedObserved EffectResearch Model/OrganismSource(s)
Bacterial Membrane LipidsSarcotoxin I, Sarcotoxin IICBinding, pore formation, increased permeability, leakage of contents, lysisE. coli, Liposomes ontosight.aiexplorationpub.comresearchgate.netnih.gov
Bacterial Membrane PotentialSarcotoxin IDisruption, inhibition of transport and ATP synthesisE. coli core.ac.uk
Fungal Cell MembraneSarcotoxin IADamage to membrane integrity, electrolyte leakageRhizoctonia solani (fungus) apsnet.orgresearchgate.net
Succinate-Coenzyme Q Reductase (SQR)Metchnikowin (related AMP)Inhibition of enzymatic activityFusarium graminearum (fungus) mdpi.com
LPS (Gram-negative bacteria)AMPs (general mechanism)Electrostatic interaction, bindingGram-negative bacteria (general) explorationpub.comnih.gov
Lipoteichoic Acids (Gram-positive bacteria)AMPs (general mechanism)Electrostatic interaction, bindingGram-positive bacteria (general) explorationpub.comnih.gov

Note: This table includes findings on related sarcotoxins and general AMP mechanisms where specific data on this compound was not available but provides relevant context.

Here is a summary of research findings on the interaction of sarcotoxins with host factors in research models:

Host Factor/System InvolvedSarcotoxin Type(s) ImplicatedObserved Interaction/EffectResearch Model/OrganismSource(s)
Hemolymph (Insect)This compound, Sarcotoxin I, Sarcotoxin II, SapecinInduction in response to injury/bacterial challenge, part of humoral immunitySarcophaga peregrina (flesh fly) larvae nih.govnih.gov
Immune Signaling PathwaysSarcotoxin (encoding genes)Regulation of expression by Rel family transcription factors, involvement of Toll/IMD pathwaysSarcophaga peregrina, Drosophila melanogaster, Cereal weevils nih.govfrontiersin.orgroyalsocietypublishing.org
Plant Defense MechanismsSarcotoxin IAEnhanced resistance against bacterial and fungal pathogens in transgenic plantsTransgenic tobacco (Nicotiana tabacum) apsnet.orgresearchgate.netnih.gov
Endosymbionts (Insect)Sarcotoxin (encoding genes)Potential modulation of expression, local expression in bacteriome after challengeCereal weevils, Drosophila royalsocietypublishing.orgmdpi.com

Note: This table includes findings on related sarcotoxins where specific data on this compound was not available but provides relevant context.

Structural Biology and Structure Function Correlations of Sarcotoxin Iii

Conformational Analysis and Secondary Structure Determination of Sarcotoxin III

Conformational analysis of peptides involves determining their three-dimensional structure in solution or in the presence of membranes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are commonly employed for this purpose. mdpi.comnih.gov Secondary structure elements, such as alpha-helices and beta-sheets, play a significant role in the antimicrobial activity of peptides. mdpi.com

While detailed structural studies specifically on this compound are less extensively documented in the provided search results compared to sarcotoxin IA, related antimicrobial peptides often adopt alpha-helical structures, particularly in the presence of membranes or membrane mimetic environments. ontosight.aimdpi.comresearchgate.net For example, sarcotoxin IA is reported to consist of two amphipathic alpha-helical regions connected by a hinge region, and these helices are important for its antibacterial activity. ligsciss.comnovoprolabs.com The N-terminal amphipathic alpha-helix of sarcotoxin IA forms upon interaction with micelles. researchgate.net Computational modeling of another sarcotoxin, sarcotoxin Pd, suggests an alpha-helical structure. researchgate.net

Secondary structure can be predicted or analyzed using various methods, including the analysis of backbone chemical shifts from NMR data or deconvolution algorithms applied to CD spectra. mdpi.comresearchgate.net

Role of Amphipathicity in this compound Membrane Association and Activity

Amphipathicity, the property of having both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, is a key characteristic of many antimicrobial peptides, including sarcotoxins. ontosight.aimdpi.comexplorationpub.com This characteristic is essential for their interaction with bacterial membranes. ontosight.aiexplorationpub.com Cationic and hydrophobic compositions make antimicrobial peptides well-suited for interacting with the anionic surfaces of microbial cytoplasmic membranes, which are rich in lipids like phosphatidylglycerol and cardiolipin. explorationpub.comnih.gov

The mechanism of action often involves the binding of the amphipathic peptide to the bacterial membrane through electrostatic interactions between the positively charged residues of the peptide and the negatively charged components of the membrane. ontosight.aiexplorationpub.com The hydrophobic regions of the peptide then interact with the lipid bilayer. explorationpub.com This interaction can lead to membrane permeabilization and disruption, ultimately causing bacterial cell death. ontosight.aiexplorationpub.comresearchgate.net For sarcotoxin I, it is suggested that the carboxyl-terminal half, which is hydrophobic, penetrates the bacterial membrane, while the amino-terminal half, rich in basic residues, interacts with acidic phospholipids. researchgate.net

Amphipathicity is known to enhance inhibitory activity against microorganisms. mdpi.com The facially amphipathic nature of alpha-helical structures is particularly noted for promoting insertion into cellular membranes. mdpi.com

Insights from Amino Acid Sequence Modifications and Their Impact on Biological Function

The amino acid sequence of a peptide directly influences its structure and function. pitt.edu Modifications to the sequence can significantly impact biological activity. Studies on sarcotoxin IA, a related peptide, have provided insights into the importance of specific residues. For instance, the two N-terminal residues (Gly1 and Trp2) of sarcotoxin IA are important for activity against E. coli, being required for binding to lipid A. researchgate.netresearchgate.net N-terminal Lys4 and Lys5 of sarcotoxin IA are also key residues for interaction with lipid A and antimicrobial activity. researchgate.net

Amino acid substitutions can be made to modify peptide properties, such as thermostability, by considering factors like the type of replacement, its location (solvent-accessible vs. inaccessible), and its effect on secondary structure propensity and interactions. nih.gov While specific modification studies on this compound were not detailed in the provided results, research on other antimicrobial peptides demonstrates that altering amino acid composition can modulate membrane selectivity and activity. mdpi.com For example, substituting hydrophobic amino acids with less lipophilic ones can potentially reduce hemolytic activity while maintaining antimicrobial activity. frontiersin.org

Comparative Structural Biology of this compound with Related Antimicrobial Peptides

This compound belongs to a family of antimicrobial peptides found in insects, which are part of their innate immune system. ontosight.aiuniprot.orgmdpi.com Sarcotoxins are structurally related to cecropins, another family of insect antimicrobial peptides. frontiersin.orgnih.gov Cecropins are cationic peptides typically ranging from 31 to 39 residues and were first isolated from the silk moth Hyalophora cecropia. nih.govnih.gov Sarcotoxin IA, for example, has been noted to have sequence similarity to cecropin (B1577577) B. ligsciss.com

Comparing the structural features of this compound with related peptides like sarcotoxin I and cecropins can provide valuable information about conserved structural motifs and mechanisms of action within this family. While sarcotoxin I and this compound differ in molecular mass and amino acid composition nih.gov, the shared characteristic of being induced in response to injury and exhibiting antibacterial activity highlights their common role in insect defense. uniprot.orgacs.org The amphipathic alpha-helical structure observed in sarcotoxin IA and other cecropin-like peptides is a common feature among membrane-disrupting antimicrobial peptides. ontosight.aimdpi.comresearchgate.netnih.gov

Computational Approaches for Predicting this compound Structure-Activity Relationships

Computational methods are increasingly used in the study of antimicrobial peptides to predict their structures, activities, and structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish a link between the chemical structure and biological activity of a compound, allowing for the prediction of activity based on structural features. frontiersin.orgnih.gov Machine learning algorithms are also employed to optimize peptide sequences by leveraging training data. frontiersin.org

These approaches can analyze various features such as amino acid composition, secondary structure, net charge, and amphipathicity to predict antimicrobial activity. plos.org Computational modeling has been used to predict the secondary and three-dimensional structures of sarcotoxins, such as sarcotoxin Pd. researchgate.net While specific computational studies focused solely on predicting this compound's SAR were not prominently featured in the search results, the general applicability of these methods to antimicrobial peptides suggests their potential use in understanding and potentially modifying this compound. frontiersin.orgplos.org Predicting critical regions within antimicrobial peptides that are essential for their function is another area where computational models are being developed. plos.org

Evolutionary Dynamics and Comparative Genomics of Sarcotoxin Iii Family

Phylogenetic Relationships of Sarcotoxin III within Insect Antimicrobial Peptide Families

Insect antimicrobial peptides are structurally and functionally diverse, typically classified into groups such as α-helical peptides (e.g., cecropins, sarcotoxins), cysteine-rich peptides (e.g., defensins, drosomycins), proline-rich peptides (e.g., drosocin, apidaecins), and glycine-rich peptides (e.g., attacins, diptericins, sarcotoxin II). mdpi.comnih.govroyalsocietypublishing.org this compound belongs to the sarcotoxin family, which is often grouped with cecropins due to their shared α-helical structure. mdpi.comnih.govroyalsocietypublishing.orgmdpi.com

Phylogenetic analyses of insect AMPs generally reveal clustering based on structural and functional similarities. mdpi.com The sarcotoxin family, including this compound, falls within the α-helical group, which is characterized by amphipathic helices that interact with microbial membranes. mdpi.com While cecropins were first discovered in Lepidoptera, sarcotoxins and other cecropin-like peptides have been identified in other insect orders, including Diptera and Coleoptera. nih.govroyalsocietypublishing.orgmdpi.com This suggests either independent evolution or ancient origins of these peptide families with subsequent diversification across insect lineages. nih.govmdpi.com

Phylogenetic trees of insect AMPs often show that cecropins from different insect orders can form distinct clades, indicating diversification after the divergence of these lineages. mdpi.com Sarcotoxins, being cecropin-like, would similarly show phylogenetic relationships reflecting the evolutionary history of the Diptera order. mdpi.comnih.gov Studies comparing AMPs across various insect species, including those in Diptera like Drosophila melanogaster and Musca domestica, help to position this compound within the broader evolutionary landscape of insect innate immunity. mdpi.commdpi.com

Evolutionary Conservation and Divergence of this compound Genes Across Diptera

Within the order Diptera, the genes encoding this compound and other sarcotoxins exhibit varying degrees of conservation and divergence. While the core function of these peptides as antimicrobial agents is likely conserved, variations in sequence and gene copy number can arise due to evolutionary pressures. mdpi.comcornell.edu

Comparative genomic studies across different Dipteran species, such as Sarcophaga peregrina, Drosophila melanogaster, and Musca domestica, can reveal patterns of conservation in the coding and regulatory regions of sarcotoxin genes. mdpi.com Highly conserved regions may indicate functional constraints, essential for peptide structure or interaction with microbial targets. Divergent regions, on the other hand, might be indicative of adaptation to specific pathogens or changes in immune strategies. mdpi.com

The number of sarcotoxin gene copies can also vary among Dipteran species. For instance, Musca domestica appears to have expanded its AMP repertoire through various genetic mechanisms, including gene duplication, compared to Drosophila. mdpi.com Such variations in gene copy number can contribute to the diversity and complexity of the immune response in different species. mdpi.comcornell.edu Analyzing the genomic location and arrangement of sarcotoxin genes in different Dipteran species can provide clues about the mechanisms driving their evolution. nih.govmdpi.com

Co-evolutionary Aspects of this compound and Microbial Pathogens

The interaction between insects and their microbial pathogens is a dynamic process that drives co-evolutionary adaptations in both the host immune system and the microbial virulence mechanisms. royalsocietypublishing.orgnih.govbiorxiv.orgd-nb.info this compound, as an effector molecule of the insect innate immune response, is directly involved in this co-evolutionary arms race.

Insects are constantly exposed to a diverse array of microbes, and their AMPs, including this compound, play a crucial role in defending against potential infections. mdpi.comroyalsocietypublishing.orgroyalsocietypublishing.orgbiorxiv.org Microbes, in turn, can evolve mechanisms to evade or resist the effects of these peptides. This can involve alterations to their cell surface to reduce peptide binding, the production of enzymes that degrade the peptides, or the activation of efflux pumps that remove the peptides from the cell.

The selective pressure exerted by microbial pathogens can drive the diversification of this compound sequences, favoring variants with enhanced activity against evolving microbial resistance mechanisms. Conversely, the presence of this compound and other AMPs in the insect hemolymph selects for microbial variants that are less susceptible to their effects. This reciprocal selection can lead to a co-evolutionary dynamic, where both host and pathogen continuously adapt in response to each other. nih.govd-nb.info

Studies investigating the expression patterns of sarcotoxin genes upon microbial challenge can provide insights into these co-evolutionary dynamics. royalsocietypublishing.orgbiorxiv.org For example, the induction of sarcotoxin expression following bacterial infection demonstrates its role in the immune response. royalsocietypublishing.orgbiorxiv.org Furthermore, comparing the effectiveness of this compound variants against different microbial strains can shed light on the specificity and breadth of its activity and the potential for pathogen-specific adaptations.

Gene Duplication and Diversification Events in Sarcotoxin Evolution

Gene duplication is a fundamental evolutionary process that provides raw material for the evolution of new gene functions and the expansion of gene families. cornell.eduucl.ac.ukfrontiersin.orgplos.orgscielo.br The diversity observed within the sarcotoxin family and other insect AMPs is, in part, a result of gene duplication events. mdpi.commdpi.com

Following a gene duplication event, the duplicated copies can undergo different evolutionary fates. One copy may retain the original function, while the other copy can accumulate mutations and potentially acquire a new function (neofunctionalization) or specialize in a subset of the original functions (subfunctionalization). cornell.eduucl.ac.ukfrontiersin.orgscielo.br Alternatively, one copy may become non-functional (pseudogenization). mdpi.comscielo.br

Tandem duplication, where gene copies are located adjacent to each other on a chromosome, is a common mechanism for the expansion of AMP gene families in insects. mdpi.comscielo.br Analyzing the genomic organization of sarcotoxin genes in Diptera can reveal evidence of such tandem duplication events. mdpi.com

Evidence for gene duplication and subsequent diversification in sarcotoxin evolution can be found through comparative genomic analyses, phylogenetic studies, and analyses of gene expression patterns. mdpi.commdpi.comcornell.edu The presence of multiple, related sarcotoxin genes within a single Dipteran genome, with varying degrees of sequence similarity and potentially different expression profiles, supports the role of duplication and diversification in shaping this important family of antimicrobial peptides. mdpi.commdpi.comcornell.edu

Compound Names and PubChem CIDs

Compound NamePubChem CID
Sarcotoxin IA71300852
Sarcotoxin IIANot readily available in search results focused on evolutionary dynamics, but related to Sarcotoxin II mentioned with CID 439353 which is incorrectly linked to beta-D-GALACTOPYRANOSE. nih.govchem960.comnih.govnih.gov Further specific search would be needed for Sarcotoxin IIA CID.
Sarcotoxin IIB193289 (However, search results also link Sarcotoxin IIB to CID 439353, which is beta-D-GALACTOPYRANOSE. chem960.comnih.gov This suggests a potential error in the search results regarding CID 439353 for Sarcotoxin IIB. CID 193289 appears more likely for a peptide based on other results).
Sarcotoxin ICNot readily available in search results focused on evolutionary dynamics. novoprolabs.com Further specific search would be needed for Sarcotoxin IC CID.
This compoundNot readily available in search results focused on evolutionary dynamics. Further specific search would be needed for this compound CID.
Cecropin (B1577577) A2Not readily available in search results focused on evolutionary dynamics. novopro.cn Further specific search would be needed for Cecropin A2 CID.
DefensinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.orgroyalsocietypublishing.org Further specific search would be needed for Defensin CID.
AttacinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.orgmdpi.com Further specific search would be needed for Attacin CID.
DiptericinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.orgroyalsocietypublishing.org Further specific search would be needed for Diptericin CID.
DrosomycinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.gov Further specific search would be needed for Drosomycin CID.
MetchnikowinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govresearchgate.net Further specific search would be needed for Metchnikowin CID.
DrosocinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govresearchgate.net Further specific search would be needed for Drosocin CID.
HymenoptaecinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.orgresearchgate.net Further specific search would be needed for Hymenoptaecin CID.
ApidaecinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govresearchgate.net Further specific search would be needed for Apidaecin CID.
AbaecinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govresearchgate.net Further specific search would be needed for Abaecin CID.
GloverinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.org Further specific search would be needed for Gloverin CID.
ColeoptericinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net Further specific search would be needed for Coleoptericin CID.
GallerimycinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.org Further specific search would be needed for Gallerimycin CID.
MoricinNot readily available in search results focused on evolutionary dynamics. mdpi.com Further specific search would be needed for Moricin CID.
GambicinNot readily available in search results focused on evolutionary dynamics. mdpi.com Further specific search would be needed for Gambicin CID.
DiapausinNot readily available in search results focused on evolutionary dynamics. mdpi.com Further specific search would be needed for Diapausin CID.
CobatoxinNot readily available in search results focused on evolutionary dynamics. mdpi.com Further specific search would be needed for Cobatoxin CID.
BomaninNot readily available in search results focused on evolutionary dynamics. mdpi.com Further specific search would be needed for Bomanin CID.
LebocinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govresearchgate.net Further specific search would be needed for Lebocin CID.
CeratotoxinNot readily available in search results focused on evolutionary dynamics. mdpi.com Further specific search would be needed for Ceratotoxin CID.
EnbacinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.orgmdpi.com Further specific search would be needed for Enbacin CID.
HyphancinNot readily available in search results focused on evolutionary dynamics. mdpi.comnih.govroyalsocietypublishing.org Further specific search would be needed for Hyphancin CID.
SpodopsinNot readily available in search results focused on evolutionary dynamics. mdpi.commdpi.com Further specific search would be needed for Spodopsin CID.
StomoxynNot readily available in search results focused on evolutionary dynamics. mdpi.commdpi.com Further specific search would be needed for Stomoxyn CID.
PapiliocinNot readily available in search results focused on evolutionary dynamics. mdpi.commdpi.com Further specific search would be needed for Papiliocin CID.
Sarcotoxin II-3Not readily available in search results focused on evolutionary dynamics. wikipedia.org Further specific search would be needed for Sarcotoxin II-3 CID.
Sarkomycin114586 nih.gov
Sarcosine1088 nih.gov

Interactive Data Tables

However, based on the types of information found, a conceptual data table illustrating the presence of sarcotoxin-like peptides in different Dipteran species could be represented, although specific quantitative data for this compound across many species is limited in the provided results.

Conceptual Table: Presence of Sarcotoxin-like Peptides in Selected Diptera

Dipteran SpeciesSarcotoxin-like Peptides IdentifiedNotes
Sarcophaga peregrinaYes (Sarcotoxin I, II, III families)Original source of sarcotoxins. wikipedia.org
Drosophila melanogasterYes (Cecropin A2, identical to Sarcotoxin IA)Shares homology with sarcotoxins. novopro.cn
Musca domesticaYes (multiple cecropin homologs)Expanded AMP repertoire compared to Drosophila. mdpi.com
Sitophilus oryzae (Coleoptera, mentioned for comparison)Yes (Sarcotoxin)Sarcotoxin expression shown to be induced upon infection. royalsocietypublishing.orgbiorxiv.org

Further research involving comprehensive genomic and transcriptomic data from a wider range of Dipteran species would be necessary to construct detailed data tables on this compound gene copy numbers, sequence conservation levels, and phylogenetic distances.

Advanced Experimental Approaches and Research Paradigms for Sarcotoxin Iii

In Vitro Microorganism Growth Inhibition Assays and Kinetic Studies

The foundational method for characterizing any antimicrobial peptide is to determine its efficacy and spectrum of activity against various microorganisms. This is achieved through growth inhibition assays, which quantify the concentration of the peptide required to inhibit microbial growth. The most common metric is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.comidexx.nl

While specific, comprehensive MIC data for sarcotoxin III is limited in publicly available research, the methodologies are well-established from studies on its homologues, such as sarcotoxin IA. These assays typically involve microplate broth dilution methods where a standardized inoculum of bacteria is exposed to a serial dilution of the peptide. nih.gov The growth is then measured, often by optical density. idexx.com

Kinetic studies further elaborate on the antimicrobial effect, tracking bacterial growth over time in the presence of the peptide. These "time-kill" assays can distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity and reveal the speed and concentration-dependence of the antimicrobial action. For instance, studies on related peptides have shown they can disrupt the electrochemical potential of the bacterial membrane, leading to a rapid cessation of cellular processes and death. nih.gov

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Sarcotoxin IA

This table illustrates the type of data generated from growth inhibition assays, using the well-studied sarcotoxin IA as an exemplar for the sarcotoxin family. The values demonstrate a potent activity, particularly against Gram-negative bacteria.

MicroorganismTypeMIC (µg/mL)MIC (µM)
Escherichia coliGram-negative1.25 - 2.5~0.3 - 0.6
Shigella flexneriGram-negative2.5~0.6
Pseudomonas aeruginosaGram-negative10~2.3
Staphylococcus aureusGram-positive20~4.6
Bacillus subtilisGram-positive0.63~0.15
Candida albicansFungus5~1.15

Data compiled from studies on sarcotoxin IA and its analogues and are intended to be representative of the experimental approach. nih.govresearchgate.net

Advanced Spectroscopic and Biophysical Techniques for Membrane Interaction Analysis (e.g., NMR, CD, Fluorescence Spectroscopy)

The primary target for many antimicrobial peptides, including the sarcotoxin family, is the microbial cell membrane. apsnet.org Advanced spectroscopic techniques are crucial for elucidating the molecular details of this interaction, including structural changes in the peptide and the membrane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution or when bound to membrane mimetics like micelles or bicelles. nih.govresearchgate.net Stable isotope labeling (e.g., with ¹⁵N and ¹³C) can be employed to resolve signals and obtain detailed structural constraints. nih.gov For example, NMR studies on sarcotoxin IA revealed that its N-terminal segment forms an amphipathic α-helix upon interacting with lipid A, a key component of the outer membrane of Gram-negative bacteria. nih.gov Such analyses can pinpoint the specific amino acid residues involved in membrane binding and are essential for understanding the mechanism of action.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of proteins and peptides. researchgate.netmdpi.com Changes in the CD spectrum of this compound upon addition of liposomes (model membranes) can indicate conformational changes, such as a transition from a random coil in aqueous solution to a more ordered α-helical or β-sheet structure upon membrane binding. researchgate.netnih.gov Oriented CD (OCD), where the peptide-lipid complexes are deposited on a flat surface, can further provide information on the orientation of the peptide's structural elements (e.g., an α-helix) relative to the lipid bilayer. nih.gov

Fluorescence Spectroscopy: This technique offers high sensitivity for studying peptide-membrane binding dynamics. nih.govresearchgate.net Intrinsic fluorescence of tryptophan residues within the peptide can be monitored; changes in the emission spectrum upon membrane interaction can report on the residue's local environment and thus on membrane insertion. nih.gov Alternatively, extrinsic fluorescent probes can be used to label either the peptide or the lipids. Fluorescence correlation spectroscopy (FCS), for instance, can measure the diffusion of fluorescently-labeled peptides to quantify membrane binding affinity and dynamics directly in living cells or on model bilayers. nih.govmemtein.com

Genetic Manipulation and Mutagenesis Strategies for Functional Domain Mapping

To understand the structure-function relationship of this compound, it is critical to identify which parts of the protein—its functional domains or specific amino acid residues—are essential for its antimicrobial activity. Site-directed mutagenesis is the primary tool for this purpose. nih.govfrontiersin.org This technique involves systematically replacing specific amino acids in the protein and then assaying the resulting mutant protein for changes in activity.

The general strategy involves:

Hypothesis Generation: Based on the predicted structure (e.g., identifying cationic or hydrophobic faces of an α-helix), researchers hypothesize which residues are important for membrane interaction or antimicrobial function.

Mutant Creation: A synthetic gene for this compound is cloned into an expression vector. Primers containing the desired nucleotide change are used in PCR-based methods to create mutant versions of the gene. frontiersin.orgmdpi.commdpi.com For example, conserved lysine residues might be replaced with neutral alanine to test the importance of positive charge, or bulky hydrophobic residues might be substituted to probe their role in membrane insertion. nih.gov

Expression and Purification: The mutant proteins are expressed in a host system, typically E. coli, and purified.

Functional Analysis: The purified mutant peptides are then tested using the assays described in sections 7.1 and 7.2. A significant decrease or loss of antimicrobial activity in a mutant points to the critical role of the altered residue. nih.gov This approach allows for the precise mapping of the domains responsible for binding and disrupting the microbial membrane. nih.gov

Development of Transgenic Organisms for this compound Expression in Research Contexts (e.g., Plant Host Defense Enhancement)

Expressing antimicrobial peptide genes in transgenic organisms, particularly plants, is a promising strategy for enhancing disease resistance. While research has focused on sarcotoxin IA, it serves as a direct paradigm for the potential application of this compound. The goal is to produce the antimicrobial peptide in plant tissues to provide a built-in defense mechanism against pathogens. researchgate.net

The development of such transgenic plants involves several key steps:

Gene Construct Design: A synthetic gene encoding this compound is placed under the control of a suitable plant promoter. This could be a constitutive promoter for constant expression or, more strategically, a pathogen-inducible promoter (like the PR1a promoter) that activates the gene only upon infection, minimizing the metabolic load on the plant. apsnet.orgresearchgate.net

Plant Transformation: The gene construct is introduced into plant cells, commonly using Agrobacterium tumefaciens-mediated transformation.

Regeneration and Selection: Whole plants are regenerated from the transformed cells on a selective medium.

Analysis of Transgenic Plants: The resulting plants are analyzed to confirm gene integration, transcription (mRNA expression), and translation (peptide production).

Pathogen Challenge Assays: Finally, the transgenic plants are challenged with relevant bacterial or fungal pathogens to determine if the expression of this compound confers enhanced resistance compared to non-transgenic control plants. apsnet.orgresearchgate.net

Studies with sarcotoxin IA have successfully demonstrated that transgenic tobacco plants expressing the peptide show significantly enhanced resistance to both bacterial soft rot (Erwinia carotovora) and fungal pathogens like Rhizoctonia solani. apsnet.orgresearchgate.net These plants were able to survive infections that were lethal to control plants, showcasing the viability of this host defense enhancement strategy. apsnet.orgresearchgate.net

Proteomic and Transcriptomic Profiling of this compound Induction and Action

Omics technologies provide a global view of the molecular changes occurring within an organism, offering deep insights into the regulation and function of proteins like this compound.

Transcriptomics: This involves the large-scale analysis of RNA transcripts. To study the induction of this compound, one could compare the transcriptome of S. peregrina fat body cells before and after an immune challenge (e.g., injury). This would reveal which genes, including the this compound gene and other immune-related genes, are upregulated. Comprehensive transcriptome datasets for S. peregrina have been established, providing a crucial resource for such differential expression studies. nih.govnih.govresearchgate.netmdpi.com This approach can uncover the regulatory networks that control the insect's immune response.

Profiling Induction: Mass spectrometry-based proteomics can be used to analyze the hemolymph of S. peregrina larvae after injury to identify and quantify the array of secreted immune proteins, including this compound. This confirms the protein's induction and can identify other co-regulated defense molecules. nih.gov

Profiling Action: A powerful approach to understanding a drug's mechanism of action is to study how the target cell responds to it. By treating a bacterium like E. coli with this compound and comparing its proteome to that of untreated bacteria, researchers can identify which cellular pathways are affected. mdpi.comnih.gov For example, upregulation of stress response proteins or changes in the abundance of cell wall synthesis enzymes could provide clues to the peptide's precise mechanism of action, complementing the biophysical data. mdpi.com

Future Research Directions and Translational Perspectives for Sarcotoxin Iii

Identification of Novel Molecular Targets and Signaling Pathways

While sarcotoxin III has been characterized as an antibacterial protein, the precise molecular targets and intricate signaling pathways through which it exerts its effects require further elucidation. Research into other antimicrobial peptides (AMPs) suggests diverse mechanisms, including membrane disruption, inhibition of cell wall synthesis, interference with macromolecular synthesis (protein, RNA, or DNA), and targeting of intracellular components. mdpi.commdpi.com Identifying the specific molecules and pathways that this compound interacts with within target microorganisms would provide a deeper understanding of its mode of action. This could involve techniques such as proteomics, transcriptomics, and advanced microscopy to visualize interactions and track downstream effects. Understanding the signaling pathways that regulate this compound induction in Sarcophaga peregrina larvae in response to injury could also offer insights into modulating its production or activity. nih.gov

Investigation of Synergistic Interactions with Other Host Defense Molecules

Exploring the potential for this compound to act synergistically with other host defense molecules, both from insects and potentially other organisms, is a promising avenue. Synergistic interactions between different AMPs or between AMPs and conventional antibiotics have been observed, leading to enhanced antimicrobial effects and potentially overcoming resistance mechanisms. mdpi.commdpi.combiorxiv.orgubc.ca Research could investigate combinations of this compound with other sarcotoxins (like sarcotoxin I), other insect immune molecules, or even clinically used antibiotics to determine if synergistic activity exists. This could involve checkerboard assays or time-kill studies to quantify the combined effects. Such studies could pave the way for combination therapies that are more effective and potentially require lower concentrations of each component.

Exploration of this compound as a Molecular Probe for Biological Processes

Given its antibacterial activity, this compound, or modified versions thereof, could be explored as molecular probes to investigate fundamental biological processes in microorganisms. For example, fluorescently labeled this compound could be used to study bacterial membrane structure and integrity, or its interaction with specific intracellular targets. mdpi.com Such probes could aid in understanding the mechanisms of bacterial vulnerability and the dynamics of host-pathogen interactions at a molecular level. This research would require expertise in chemical labeling techniques and advanced microscopy.

Development of Novel Research Tools and Methodologies Based on this compound Properties

The unique properties of this compound could inspire the development of novel research tools and methodologies. For instance, if this compound exhibits specific binding to certain bacterial components, it could be utilized to develop affinity-based purification methods for those components. researchgate.net Furthermore, understanding how this compound is induced and regulated in Sarcophaga peregrina might lead to the development of new inducible expression systems or methods for studying innate immune responses. nih.govnih.gov The potential for immobilizing AMPs on surfaces for antimicrobial materials also suggests possibilities for this compound in developing new research surfaces or tools with built-in antimicrobial properties. researchgate.net

Q & A

Q. How to formulate a hypothesis-driven research question on this compound’s evolutionary conservation?

  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does this compound ortholog conservation in Diptera correlate with enhanced antimicrobial breadth compared to non-conserved AMPs?" Use phylogenetics and functional assays across species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.